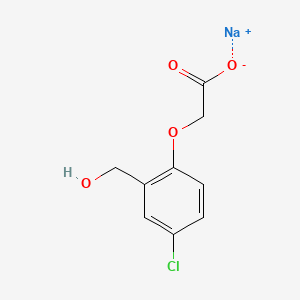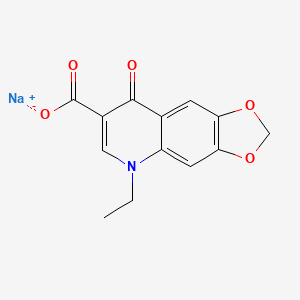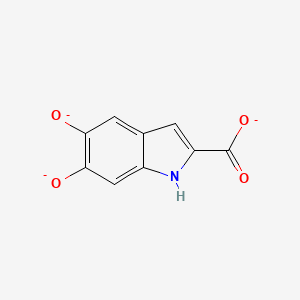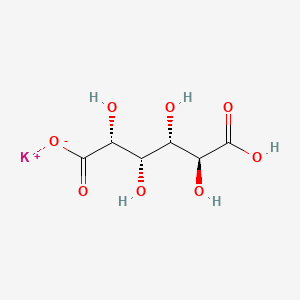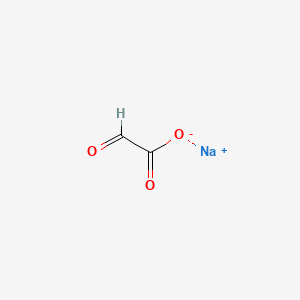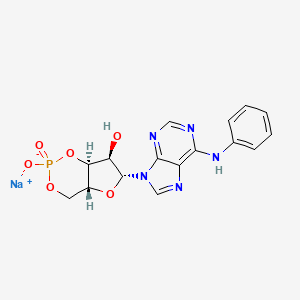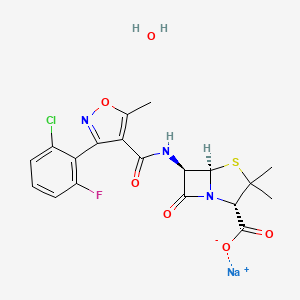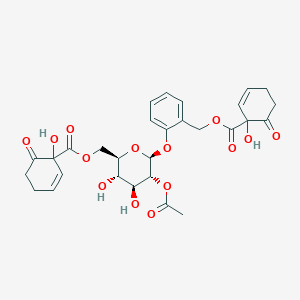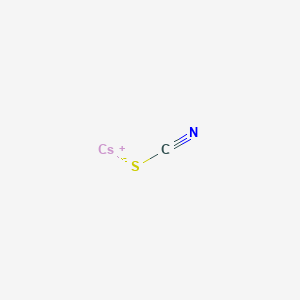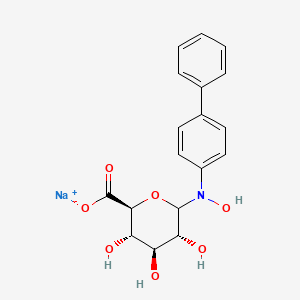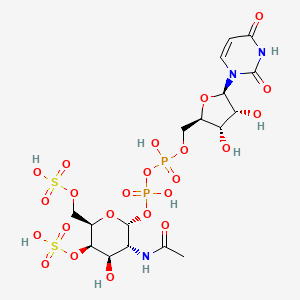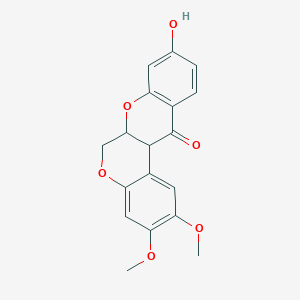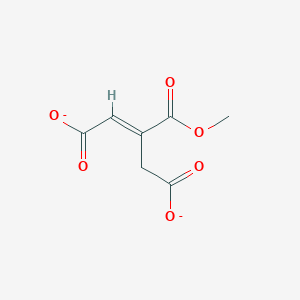
(E)-3-(methoxycarbonyl)pent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(methoxycarbonyl)pent-2-enedioate(2-) is dianion of (2E)-3-(methoxycarbonyl)pent-2-enedioic acid arising from deprotonation of both carboxylic acid functions. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2E)-3-(methoxycarbonyl)pent-2-enedioic acid.
Scientific Research Applications
Enzymatic Reduction Studies
- A study by Gutman and Campbell (1985) focused on the synthesis of highly enriched C-2 deuteriated and tritiated (E)-5-succinimido-4-oxo-pent-2-enoic acid for use in enzymatic reduction studies. The starting materials included derivatives of monomethyl succinate, showing the compound's potential in enzymatic research (Gutman & Campbell, 1985).
Synthesis of Derivatives
- Kvitu (1990) reported the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives from 3-substituted diethyl pent-2-enedioates. This demonstrates the compound's utility in forming complex organic structures, which could have implications in material science or pharmaceuticals (Kvitu, 1990).
Application in Organic Synthesis
- Deng et al. (2009) explored the regio- and stereoselective synthesis of methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from 2-(methoxycarbonyl)-2,3-allenols, showcasing the compound's versatility in organic synthesis (Deng et al., 2009).
Liquid Crystal Materials
- Egami et al. (2018) utilized (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a derivative of the compound, in the production of liquid crystal materials. They highlighted the effectiveness of microwave-assisted synthesis for this purpose (Egami et al., 2018).
Polymer Photovoltaic Research
- In the field of polymer-based photovoltaic cells, Dang et al. (2011) discussed the use of 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), a derivative, as one of the most-studied active materials for solar cells, highlighting its significance in renewable energy research (Dang et al., 2011).
Antimicrobial Activity
- Ma et al. (2014) synthesized cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research indicates the potential of the compound's derivatives in developing new antimicrobial agents (Ma et al., 2014).
properties
Product Name |
(E)-3-(methoxycarbonyl)pent-2-enedioate |
|---|---|
Molecular Formula |
C7H6O6-2 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
(E)-3-methoxycarbonylpent-2-enedioate |
InChI |
InChI=1S/C7H8O6/c1-13-7(12)4(2-5(8)9)3-6(10)11/h2H,3H2,1H3,(H,8,9)(H,10,11)/p-2/b4-2+ |
InChI Key |
BRYKYSQCLNCYQW-DUXPYHPUSA-L |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)[O-])/CC(=O)[O-] |
Canonical SMILES |
COC(=O)C(=CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



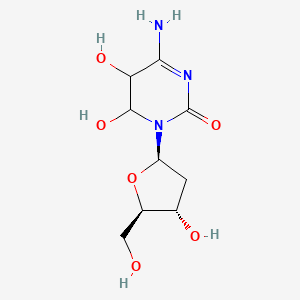
![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)
